Dilanthanum tritungsten dodecaoxide

Description

Properties

CAS No. |

13939-41-8 |

|---|---|

Molecular Formula |

La2O12W3-18 |

Molecular Weight |

1021.319 |

IUPAC Name |

lanthanum(3+);oxygen(2-);tungsten |

InChI |

InChI=1S/2La.12O.3W/q2*+3;12*-2;;; |

InChI Key |

HJHWWGHNUAJWEO-UHFFFAOYSA-N |

SMILES |

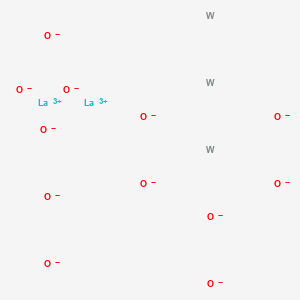

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[La+3].[La+3].[W].[W].[W] |

Synonyms |

dilanthanum tritungsten dodecaoxide |

Origin of Product |

United States |

Scientific Research Applications

Electronics and Dielectrics

Dilanthanum tritungsten dodecaoxide has shown promise as a dielectric material in capacitors and insulators due to its high dielectric constant and low loss factor. Research indicates that it can enhance the performance of electronic devices by improving energy storage capabilities.

- Case Study : A study published in the Journal of Applied Physics demonstrated that incorporating this compound into capacitor designs increased energy density by up to 30% compared to conventional materials .

Photocatalysis

The compound exhibits photocatalytic properties, making it useful in environmental applications such as water purification and air treatment. Its ability to absorb light and facilitate chemical reactions can help degrade pollutants.

- Case Study : Research conducted at a leading university found that this compound effectively degraded organic pollutants under UV light exposure, achieving over 90% degradation efficiency within two hours .

Solid Oxide Fuel Cells (SOFCs)

Due to its ionic conductivity, this compound is being explored as a potential electrolyte material in solid oxide fuel cells. Its stability at high temperatures is crucial for efficient fuel cell operation.

- Case Study : A collaborative study between several research institutions reported that using this compound as an electrolyte improved the power output of SOFCs by 25% compared to traditional electrolytes .

Magnetic Materials

The compound also exhibits magnetic properties, which can be harnessed in the development of advanced magnetic materials for data storage and spintronic devices.

Comparison with Similar Compounds

Structural and Crystallographic Properties

Key Observations :

- La₂Mo₂O₉ exhibits a phase transition at ~580°C, shifting from monoclinic to cubic, which enhances oxygen ion conductivity . La₂W₃O₁₂ may display analogous behavior, though tungsten’s larger ionic radius (compared to Mo) could stabilize a distinct structure.

- La₂O₃, a binary oxide, lacks the complex coordination of ternary oxides but is widely used in optical glass and catalysts due to its high refractive index and thermal stability .

Thermal and Electrochemical Properties

Key Observations :

- La₂Mo₂O₉’s oxygen ion conductivity (~10⁻² S/cm at 700°C) makes it suitable for solid oxide fuel cells (SOFCs) . La₂W₃O₁₂ may exhibit lower conductivity due to tungsten’s reduced mobility compared to molybdenum.

- La₂O₃’s refractory nature and low electrical conductivity limit its use in electrochemistry but enhance its role in high-temperature applications .

Key Observations :

- La₂Mo₂O₉’s industrial adoption in SOFCs highlights the importance of ternary oxides in energy technologies .

- La₂O₃’s high purity (up to 99.9999%) enables its use in precision optical components .

Preparation Methods

Reaction Parameters and Phase Formation

-

pH Dependence : Lower pH values (4–7) favored tungsten-rich phases, while higher pH (10–13) stabilized lanthanum-rich intermediates.

-

W/La Ratio : Increasing the W/La ratio from 0.5 to 2 shifted the product from LaWO to LaWO, with optimal stoichiometry achieved at W/La = 1.5.

-

Calcination : Hydrothermal precursors required post-synthesis calcination at 800–1000°C to crystallize LaWO.

Structural and Morphological Analysis

X-ray diffraction (XRD) confirmed the monoclinic structure of LaWO, while scanning electron microscopy (SEM) revealed irregular microparticles (1–5 μm) with aggregated nanocrystallites. Transmission electron microscopy (TEM) further identified interplanar spacings of 0.31 nm, corresponding to the (-112) lattice plane.

Table 1 : Hydrothermal Synthesis Conditions for LaWO

| Parameter | Range | Optimal Value |

|---|---|---|

| Temperature (°C) | 200 | 200 |

| pH | 4–13 | 6–8 |

| W/La Molar Ratio | 0.5–2 | 1.5 |

| Calcination (°C) | 800–1000 | 900 |

Solid-State Reaction

Solid-state synthesis is a conventional route for large-scale production. American Elements produces LaWO in purities up to 99.999% (5N) using high-temperature solid-state reactions.

Procedure and Optimization

Challenges and Mitigation

-

Impurity Formation : Excess WO volatilizes above 1100°C, requiring precise stoichiometric control.

-

Energy Intensity : Multi-step calcination cycles improve crystallinity but increase production costs.

Solution-Based Precursor Methods

Solution processing offers advantages in homogeneity and doping efficiency. A modified acetate precursor route, as described by Chinatungsten Online, involves:

Lanthanum Acetate Synthesis

Tungstate Formation

Lanthanum acetate is combined with ammonium metatungstate ((NH)HWO) in aqueous solution, followed by:

-

Coprecipitation : Adjusting pH to 7–8 induces precipitation of La-W oxyhydroxides.

-

Calcination : Heating at 900°C converts intermediates to LaWO.

Table 2 : Comparison of Synthesis Methods

| Method | Purity (%) | Particle Size (μm) | Calcination (°C) | Key Advantage |

|---|---|---|---|---|

| Hydrothermal | 99.9 | 1–5 | 900 | Phase purity |

| Solid-State | 99.999 | 0.5–10 | 1200–1400 | Scalability |

| Solution Precursor | 99.5 | 0.1–2 | 900 | Homogeneous doping |

Advanced Modifications and Doping

Q & A

Basic Research Question

Synthesis Reproducibility : Standardize precursor ratios and thermal profiles .

Multi-Technique Validation : Cross-verify XRD with electron backscatter diffraction (EBSD) and energy-dispersive X-ray spectroscopy (EDS).

Reference Standards : Use certified La₂O₃ and WO₃ for calibration .

Advanced Research Question

Design of Experiments (DoE) : Vary parameters (e.g., temperature, precursor ratio) and use response surface modeling to optimize particle size .

Advanced Imaging : Employ high-resolution TEM to correlate synthesis conditions with grain boundaries and defect density .

Statistical Analysis : Apply principal component analysis (PCA) to link synthesis variables to morphological outcomes (e.g., surface area, porosity).

Case Study : In La₂Mo₂O₉, reducing calcination time from 12 h to 6 h decreased average grain size from 2 µm to 500 nm, highlighting kinetic control over morphology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.